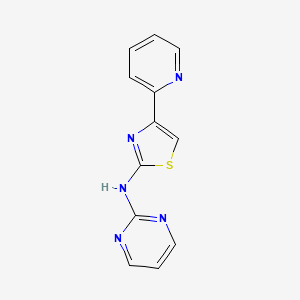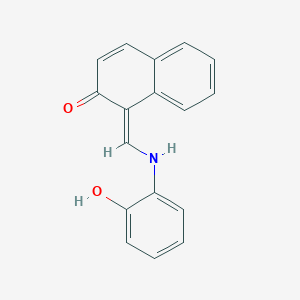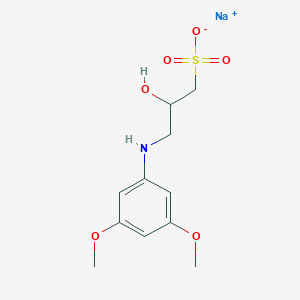
HDAOS
説明
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is a chemical compound known for its application as a chromogenic substrate in biochemical assays. It is a member of the Trinder’s reagent family, which is widely used in diagnostic tests due to its high sensitivity and stability. This compound is particularly valued for its ability to form colored complexes upon reaction with specific analytes, making it useful in various colorimetric assays.
科学的研究の応用
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a chromogenic reagent in analytical chemistry for the detection and quantification of various analytes.
Biology: The compound is employed in biochemical assays to measure enzyme activity, such as peroxidase and catalase.
Medicine: It is used in diagnostic kits for the detection of glucose, cholesterol, and other metabolites in blood samples.
Industry: The compound is utilized in the development of biosensors and other diagnostic devices due to its high sensitivity and stability.
作用機序
Target of Action
HDAOS, also known as N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt or Sodium 3-((3,5-dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonate, is a novel Trinder’s reagent . It is a highly water-soluble aniline derivative and is widely used in diagnostic tests and biochemical tests
Mode of Action
It is known that in the presence of hydrogen peroxide and peroxidase, this compound can form a stable purple or blue dye during the oxidative coupling reaction process with 4-aminoantipyrine (4-aa) or 3-methylbenzothiazolinone hydrazone (mbth) .
Biochemical Pathways
It is known that this compound is involved in colorimetric determination of hydrogen peroxide activity . This suggests that this compound may play a role in pathways involving hydrogen peroxide and peroxidase.
Pharmacokinetics
Given its high water solubility , it can be inferred that this compound may have good bioavailability.
Result of Action
It is known that this compound is used in diagnostic tests and biochemical tests , suggesting that it may have a role in producing detectable changes in these tests.
Action Environment
It is known that this compound is stable enough to be used in solution and in automated testing systems .
生化学分析
Biochemical Properties
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt plays a crucial role in biochemical reactions as a chromogenic substrate. It interacts with enzymes such as peroxidase to form a quinoneimine dye, which is used in colorimetric assays to measure the concentration of hydrogen peroxide . This interaction is highly specific and results in a stable color change, making it a valuable tool in biochemical detection.
Cellular Effects
The effects of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt on various cell types and cellular processes are significant. It influences cell function by participating in assays that measure oxidative stress and enzyme activity. The compound’s role in these assays can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the oxidative state of the cell and the activity of specific enzymes .
Molecular Mechanism
At the molecular level, N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt exerts its effects through its interaction with peroxidase enzymes. The compound acts as a hydrogen donor in the presence of hydrogen peroxide, leading to the formation of a colored dye. This reaction is highly specific and involves the binding of the compound to the active site of the enzyme, facilitating the transfer of electrons and the subsequent color change .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt can change over time. The compound is known for its stability, but it can degrade if exposed to air or light for extended periods. Long-term studies have shown that the compound remains effective in in vitro assays, but its stability must be carefully managed to ensure accurate results .
Dosage Effects in Animal Models
The effects of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt vary with different dosages in animal models. At lower doses, the compound is well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including potential toxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is involved in metabolic pathways related to oxidative stress and enzyme activity. It interacts with enzymes such as peroxidase, which play a role in the detoxification of hydrogen peroxide. The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites, providing insights into cellular oxidative states .
Transport and Distribution
Within cells and tissues, N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cells, affecting its overall activity and function in biochemical assays .
Subcellular Localization
The subcellular localization of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is critical for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization ensures that the compound is available at the sites where it is needed for biochemical reactions, enhancing its effectiveness in assays .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt typically involves the reaction of 3,5-dimethoxyaniline with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3,5-dimethoxyaniline attacks the sulfonate group of 1,3-propanesultone, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The reaction mixture is typically heated to facilitate the reaction, and the product is purified through crystallization or other separation techniques to obtain the final compound in its sodium salt form.
Types of Reactions:
Oxidation: N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt can undergo oxidation reactions, particularly in the presence of peroxidase enzymes. This reaction is commonly used in colorimetric assays where the compound forms a colored complex upon oxidation.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used reagents for oxidation reactions involving this compound.
Substitution: Bases such as sodium hydroxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: The major product of the oxidation reaction is a colored quinoneimine dye, which is used in various diagnostic assays.
Substitution: Depending on the nucleophile used, the substitution reaction can yield a variety of sulfonated derivatives.
類似化合物との比較
- N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline sodium salt
- N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine sodium salt
These compounds share similar chemical structures and applications but differ in their specific functional groups and reactivity, which can influence their performance in various assays.
特性
IUPAC Name |
sodium;3-(3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLRFMQGKVFRTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)
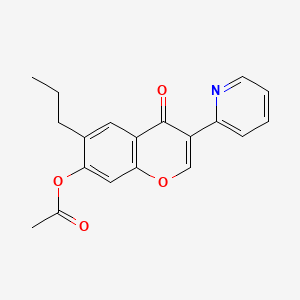
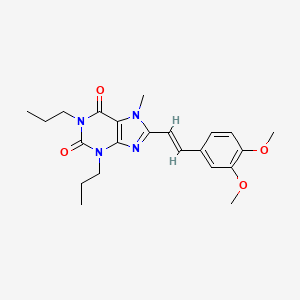
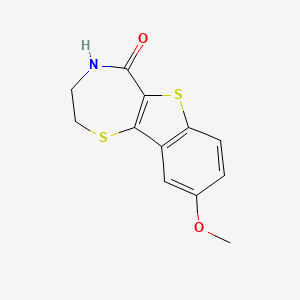
![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)
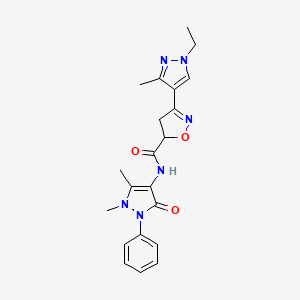
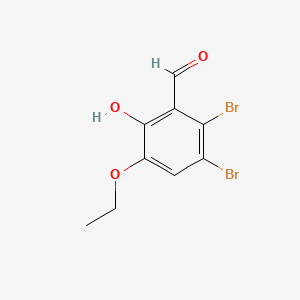
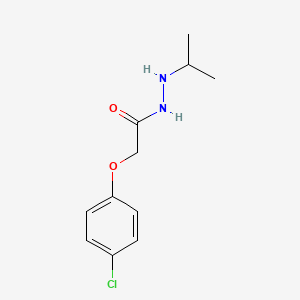
![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
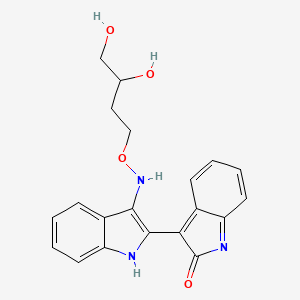
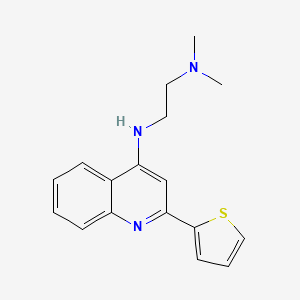
![3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B1663263.png)
